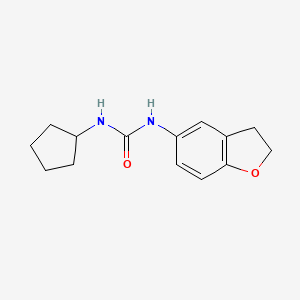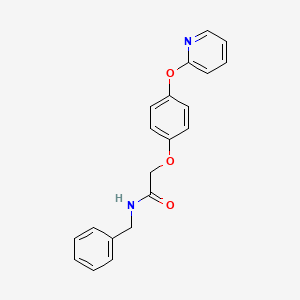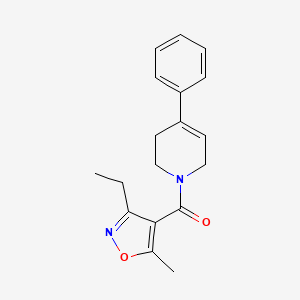![molecular formula C19H17N5O B7498125 N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-methyl-1H-indole-3-carboxamide](/img/structure/B7498125.png)
N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-methyl-1H-indole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-methyl-1H-indole-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as JNJ-10198409 and has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-methyl-1H-indole-3-carboxamide is not fully understood. However, it has been suggested that this compound acts by inhibiting the activity of certain enzymes involved in the production of pro-inflammatory cytokines and growth factors.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. In addition, this compound has been shown to inhibit the growth of cancer cells and reduce the production of growth factors such as vascular endothelial growth factor.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-methyl-1H-indole-3-carboxamide in lab experiments is its potential applications in various fields. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-methyl-1H-indole-3-carboxamide. One of the potential directions is to investigate its potential applications in the treatment of fibrosis. In addition, further studies can be conducted to explore the mechanism of action of this compound and its potential applications in other fields such as neurodegenerative diseases and autoimmune disorders.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to explore the full potential of this compound in various fields.
Synthesemethoden
The synthesis of N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-methyl-1H-indole-3-carboxamide has been reported in several studies. One of the most common methods involves the reaction of 2-methyl-1H-indole-3-carboxylic acid with 6-bromo-3-pyridinecarboxaldehyde in the presence of an imidazole catalyst. The resulting product is then treated with methylamine to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-methyl-1H-indole-3-carboxamide has been extensively studied for its potential applications in various fields. It has been found to possess anti-inflammatory, anti-cancer, and anti-fibrotic properties. In addition, this compound has been shown to inhibit the growth of certain types of cancer cells and reduce the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-methyl-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O/c1-13-18(15-4-2-3-5-16(15)23-13)19(25)22-11-14-6-7-17(21-10-14)24-9-8-20-12-24/h2-10,12,23H,11H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEASEVMEKOGXHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)NCC3=CN=C(C=C3)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-[(4-Chlorophenyl)methyl]-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7498057.png)

![[1-[(4-Fluorophenyl)methyl]-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7498075.png)
![[1-[(2-Chlorophenyl)methyl]-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7498077.png)
![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propan-1-one](/img/structure/B7498080.png)

![1-(4-bromophenyl)-2-(3,5-dinitrophenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B7498099.png)
![4-[(2-Iodophenoxy)methyl]benzamide](/img/structure/B7498106.png)

![N,1,3-trimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidine-7-carboxamide](/img/structure/B7498133.png)
![N-[3-[(2-chlorophenyl)sulfamoyl]-4-piperidin-1-ylphenyl]-5-methylthiophene-2-carboxamide](/img/structure/B7498139.png)
![6-cyclopropyl-N,1,3-trimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7498142.png)
